molecular formula C16H22N4O2 B7092736 1-Butyl-3-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]urea

1-Butyl-3-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]urea

Cat. No.: B7092736
M. Wt: 302.37 g/mol
InChI Key: MMIVGFSVNCFZAT-UHFFFAOYSA-N
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Description

1-Butyl-3-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a butyl group, a phenylpyrazol moiety, and a urea linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]urea typically involves the reaction of 1-butylurea with 2-methyl-5-oxo-1-phenylpyrazole. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-3-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]thiourea: Similar structure with a thiourea linkage.

    1-Butyl-3-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]carbamate: Contains a carbamate group instead of a urea linkage.

Uniqueness

1-Butyl-3-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-butyl-3-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-3-4-10-17-16(22)18-12-14-11-15(21)20(19(14)2)13-8-6-5-7-9-13/h5-9,11H,3-4,10,12H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIVGFSVNCFZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC1=CC(=O)N(N1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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